molecular formula C13H12BNO2 B1451521 (9-Methyl-9H-carbazol-3-yl)boronic acid CAS No. 1039761-02-8

(9-Methyl-9H-carbazol-3-yl)boronic acid

Cat. No. B1451521
CAS RN: 1039761-02-8
M. Wt: 225.05 g/mol
InChI Key: BVTOJARMLGAXGS-UHFFFAOYSA-N
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Description

“(9-Methyl-9H-carbazol-3-yl)boronic acid” is a chemical compound with the molecular formula C13H12BNO2 . It is a nitrogen-containing polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “this compound” includes a carbazole ring and a boronic acid group . The carbazole ring is a tricyclic structure that consists of two benzene rings fused on either side of a pyrrole ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 225.051 Da . Other physical and chemical properties such as density, boiling point, and solubility are not well-documented .

Advantages and Limitations for Lab Experiments

(9-Methyl-9H-carbazol-3-yl)boronic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, this compound has a unique structure that makes it suitable for use in various applications. However, there are also some limitations associated with the use of this compound. For example, this compound can be difficult to purify, and it can also be prone to degradation under certain conditions.

Future Directions

There are several future directions for research involving (9-Methyl-9H-carbazol-3-yl)boronic acid. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

(9-Methyl-9H-carbazol-3-yl)boronic acid has been extensively studied for its potential applications in various fields. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, this compound has been used as a precursor for the preparation of organic semiconductors and light-emitting diodes. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent.

Safety and Hazards

While specific safety and hazard information for “(9-Methyl-9H-carbazol-3-yl)boronic acid” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(9-methylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTOJARMLGAXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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